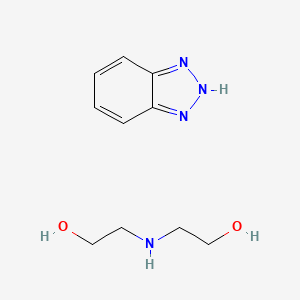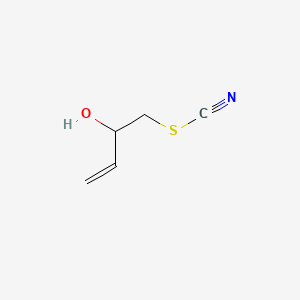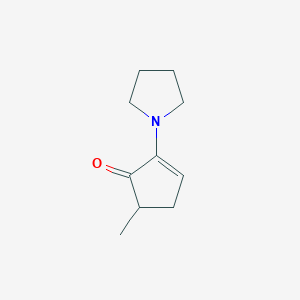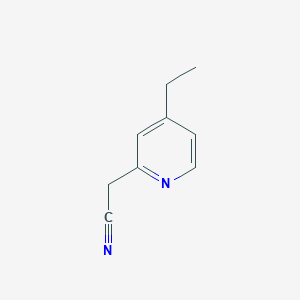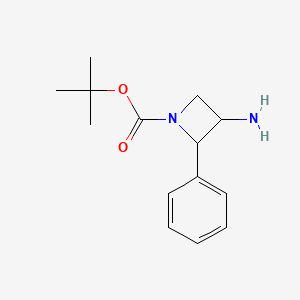![molecular formula C22H16N2S B13131531 [1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl- CAS No. 62219-33-4](/img/structure/B13131531.png)
[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its unique structural features, which include two phenyl groups attached to the bipyridine core. It is used in various fields of chemistry due to its ability to form stable complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione typically involves the cyclocondensation of aromatic diamines with bipyridinium salts. One common method is the Zincke reaction, which uses 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts as starting materials . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione, often employs metal-catalyzed coupling reactions. Methods such as Suzuki, Stille, and Negishi couplings are commonly used . These reactions typically require palladium or nickel catalysts and are conducted under controlled temperatures and pressures to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can yield bipyridine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Solvents like acetonitrile and DMSO are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields bipyridinium salts, while reduction can produce various bipyridine derivatives .
Applications De Recherche Scientifique
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing metal-based drugs.
Mécanisme D'action
The mechanism by which 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through metal coordination, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture and industry.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione is unique due to the presence of phenyl groups, which enhance its ability to form stable complexes with metals. This structural feature distinguishes it from other bipyridine derivatives and expands its range of applications in various fields .
Propriétés
Numéro CAS |
62219-33-4 |
|---|---|
Formule moléculaire |
C22H16N2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4,6-diphenyl-1-pyridin-2-ylpyridine-2-thione |
InChI |
InChI=1S/C22H16N2S/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
Clé InChI |
ZJKUOKATDNZWOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


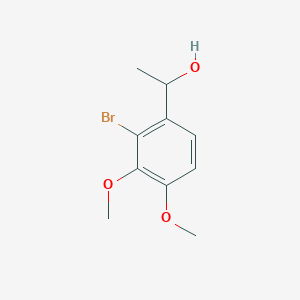
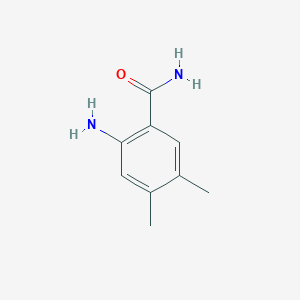
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
